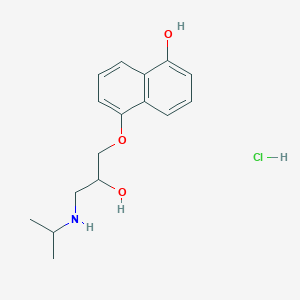

5-Hydroxy Propranolol Hydrochloride

描述

BenchChem offers high-quality 5-Hydroxy Propranolol Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy Propranolol Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIHZCFYQOMSFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506412 | |

| Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62117-35-5 | |

| Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Hydroxy Propranolol Hydrochloride chemical structure and synthesis

An In-Depth Technical Guide to 5-Hydroxy Propranolol Hydrochloride: Structure, Significance, and Advanced Synthesis Strategies

Introduction

5-Hydroxy Propranolol Hydrochloride is a principal active metabolite of Propranolol, a widely prescribed non-selective beta-blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3][4] The metabolic conversion, primarily mediated by cytochrome P450 enzymes in the liver, results in hydroxylation on the naphthalene ring.[1][2] Notably, the 5-hydroxy metabolite exhibits a beta-receptor antagonist activity that is equipotent to the parent drug, making its characterization crucial for understanding the overall pharmacological and toxicological profile of Propranolol.[5]

The importance of studying such metabolites is underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA), whose guidelines for "Metabolites in Safety Testing" (MIST) mandate safety evaluations for any metabolite that constitutes more than 10% of the total parent drug-related exposure.[5] This requirement necessitates the availability of pure standards of 5-Hydroxy Propranolol for analytical, pharmacological, and safety studies. However, traditional chemical synthesis routes are often hampered by poor regioselectivity, requiring extensive protection-deprotection strategies that result in low yields and harsh reaction conditions.[5][6]

This technical guide provides an in-depth exploration of the chemical structure of 5-Hydroxy Propranolol Hydrochloride and details a modern, highly efficient enzymatic synthesis strategy that overcomes the limitations of classical chemical methods.

Section 1: Chemical Profile and Structural Elucidation

Core Chemical Structure

The chemical structure of 5-Hydroxy Propranolol Hydrochloride is characterized by a 1,5-disubstituted naphthalene core. The molecule retains the essential pharmacophore of Propranolol: a secondary amine with an isopropyl group and a secondary alcohol on a three-carbon chain linked to the aromatic system via an ether bond. The defining feature is the hydroxyl group (-OH) introduced at the C-5 position of the naphthalene ring.

-

Naphthalene Ring System: The bulky, lipophilic naphthalene group is fundamental to its binding at the β-adrenergic receptor. The introduction of a hydroxyl group at the 5-position increases the molecule's polarity.

-

Propanolamine Side Chain: The -[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- side chain is critical for its antagonist activity. The secondary alcohol and the amine nitrogen are key interaction points with the receptor.

-

Hydrochloride Salt: The molecule is typically prepared as a hydrochloride salt to improve its solubility and stability, protonating the secondary amine to form a tertiary ammonium chloride.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol, hydrochloride | [7] |

| Synonyms | 5'-Hydroxypropranolol Hydrochloride, ORF 12592 | [8] |

| CAS Number | 62117-35-5 | [8][9][10][11][12] |

| Molecular Formula | C₁₆H₂₂ClNO₃ | [8][9][10][12] |

| Molecular Weight | 311.80 g/mol | [8][9][10][12] |

| Appearance | Crystalline solid | [4] |

| Parent Drug | Propranolol | [1][7] |

Spectroscopic Characterization (The Analytical Fingerprint)

Structural confirmation of 5-Hydroxy Propranolol Hydrochloride relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While commercial suppliers provide compound-specific data[8], a comparison to the well-documented spectrum of the parent drug, Propranolol HCl, is instructive.[13]

-

¹H NMR: The spectrum is expected to be complex. Relative to Propranolol, the key difference would be in the aromatic region (approx. 6.8-8.3 ppm). The introduction of the 5-OH group alters the electronic environment of the naphthalene protons, leading to changes in their chemical shifts and coupling patterns compared to the parent compound. The aliphatic protons of the propanolamine side chain and the isopropyl group would exhibit similar resonances to Propranolol.

-

¹³C NMR: The carbon spectrum would confirm the presence of 16 distinct carbon environments. The most notable change from Propranolol would be the signal for the C-5 carbon, which would be shifted significantly downfield due to the attached hydroxyl group, and the corresponding shifts of adjacent aromatic carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of the protonated free base [C₁₆H₂₂NO₃]⁺, confirming the molecular formula.

Section 2: Synthesis of 5-Hydroxy Propranolol Hydrochloride

The Challenge of Regioselectivity in Traditional Synthesis

The primary obstacle in the chemical synthesis of 5-Hydroxy Propranolol is achieving regioselective functionalization of the naphthalene core. A logical starting material would be 1,5-dihydroxynaphthalene. However, the two hydroxyl groups have similar reactivity, making it difficult to selectively alkylate only the 1-position hydroxyl group with an epoxide precursor (like epichlorohydrin) while leaving the 5-position hydroxyl group free. This lack of selectivity necessitates a multi-step process involving:

-

Protection: Selectively protecting the hydroxyl group at the 5-position.

-

Alkylation: Reacting the free 1-position hydroxyl with epichlorohydrin.

-

Aminolysis: Opening the resulting epoxide ring with isopropylamine.

-

Deprotection: Removing the protecting group from the 5-position.

Such a sequence is often low-yielding and requires optimization of each step, aligning with reports that describe chemical syntheses as inefficient and reliant on harsh conditions.[5][6]

A Modern Enzymatic Approach: Biocatalytic Hydroxylation

To circumvent the challenges of chemical synthesis, researchers have turned to biocatalysis, which mimics the natural metabolic pathways. Enzymes offer unparalleled regio- and stereoselectivity under mild, environmentally benign conditions. A highly effective method for synthesizing 5'-Hydroxypropranolol utilizes an evolved, self-sufficient unspecific peroxygenase (UPO) from the fungus Agrocybe aegerita.[5]

Rationale for the Biocatalytic Choice: The engineered UPO enzyme acts as a highly efficient biocatalyst for the selective hydroxylation of Propranolol. It uses a peroxide source to introduce an oxygen atom directly and selectively onto the C-5 position of the naphthalene ring with 99% regioselectivity.[5][6] This process avoids the creation of unwanted isomers (like 4'-Hydroxypropranolol) and eliminates the need for protecting groups, offering a streamlined and scalable production method.

Workflow for Enzymatic Synthesis of 5-Hydroxy Propranolol

Caption: Workflow of the enzymatic synthesis of 5-Hydroxy Propranolol Hydrochloride.

Detailed Experimental Protocol: Semipreparative Synthesis via Evolved Peroxygenase

The following protocol is adapted from the highly efficient method described by Gomez de Santos, P., et al. in ACS Catalysis (2018).[5]

Materials and Reagents:

-

d,l-Propranolol hydrochloride

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

tert-Butyl hydroperoxide (tert-BuOOH)

-

Evolved UPO enzyme ("SoLo" variant as described in the source)

-

Hydrochloric acid (37%)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Dichloromethane (DCM) / Methanol (for eluent)

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve 50 mM of Propranolol in 100 mM potassium phosphate buffer (pH 7.0) for a total reaction volume of 10 mL.

-

Add the evolved UPO enzyme to a final concentration of 0.5 µM.

-

Equilibrate the reaction mixture to 30 °C with gentle mixing.

-

-

Reaction Initiation and Progression:

-

Initiate the reaction by adding 5 mM of tert-butyl hydroperoxide (tert-BuOOH).

-

Continue to add a 5 mM aliquot of tert-BuOOH every hour to sustain the catalytic cycle.

-

Monitor the formation of 5-Hydroxy Propranolol by taking small aliquots (e.g., 200 µL) hourly and analyzing them via HPLC. The reaction is typically run for around 9 hours.

-

-

Work-up and Extraction (after 9 hours):

-

Acidify the reaction mixture by adding hydrochloric acid (e.g., 200 µL of 37% HCl to 5 mL of the mixture).

-

Extract the product from the aqueous phase using ethyl acetate (3 x 5 mL).

-

Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Chromatographic Purification:

-

Purify the crude product by flash column chromatography using silica gel.

-

Elute the product using a dichloromethane (DCM)/methanol solvent system (e.g., starting with a ratio of 8:2).

-

Monitor the separation using thin-layer chromatography (TLC) with a DCM/methanol (9:1) solvent mixture.

-

Combine the fractions containing the pure 5-Hydroxy Propranolol free base and evaporate the solvent.

-

-

Conversion to Hydrochloride Salt:

-

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol dropwise until precipitation is complete.

-

Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield pure 5-Hydroxy Propranolol Hydrochloride.

-

Data Summary from a Representative Enzymatic Synthesis

The following table summarizes the yield from the semipreparative scale described in the reference literature.[5] It is important to note that the authors state these results were not fully optimized, suggesting potential for even higher yields.

| Parameter | Value |

| Starting Propranolol | 50 mM |

| Analytical Yield | 40% |

| Isolated Yield | 15.2% |

| Purity Confirmation | ¹H NMR |

Conclusion

5-Hydroxy Propranolol Hydrochloride is a pharmacologically significant metabolite whose synthesis and characterization are vital for comprehensive drug development and safety assessment. While traditional organic synthesis presents considerable challenges in achieving the required regioselectivity, modern biocatalytic methods offer a superior alternative. The use of an engineered unspecific peroxygenase provides a direct, highly selective, and efficient route to this important compound. This enzymatic strategy not only operates under mild, environmentally friendly conditions but also offers a scalable and cost-effective platform for producing high-purity metabolites, thereby advancing research in drug metabolism, pharmacology, and toxicology.

References

-

5-Hydroxy Propranolol HCl. ChemBK. [Link]

-

5-Hydroxy Propranolol HCl. Axios Research. [Link]

-

5-Hydroxy Propranolol (HCl Salt). Veeprho. [Link]

-

5-Hydroxy Propranolol. SynZeal. [Link]

-

Gomez de Santos, P., et al. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ACS Catalysis. [Link]

-

Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. Tecan Life Sciences. [Link]

- Synthesis method of propranolol hydrochloride.

-

Propranolol. Wikipedia. [Link]

-

Sharma, P. K., & Sharma, P. (2018). Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked water and biological fluids. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Basavaiah, K., & Anil Kumar, U. R. (2012). Simple and Rapid Spectrophotometric Determination of Propranolol Hydrochloride as Base Form in Pharmaceutical Formulation through Charge Transfer Complexation. Hilaris Publisher. [Link]

-

Al-Abachi, A. M., & Al-Ghabsha, T. S. (2021). Spectrophotometric Determination of Propranolol Hydrochloride via Oxidative Coupling Reaction with 2, 4-Dinitrophenyl Hydrazine. Impactfactor.org. [Link]

Sources

- 1. 5-hydroxy Propranolol | TargetMol [targetmol.com]

- 2. Propranolol - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lifesciences.tecan.com [lifesciences.tecan.com]

- 7. veeprho.com [veeprho.com]

- 8. vivanls.com [vivanls.com]

- 9. chembk.com [chembk.com]

- 10. scbt.com [scbt.com]

- 11. 5-Hydroxy Propranolol HCl - CAS - 62117-35-5 | Axios Research [axios-research.com]

- 12. usbio.net [usbio.net]

- 13. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to the Mechanism of Action of 5-Hydroxy Propranolol Hydrochloride

Introduction: Beyond the Parent Compound - The Pharmacological Significance of Propranolol Metabolism

Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades.[1] Its therapeutic efficacy is primarily attributed to its ability to block the effects of endogenous catecholamines, such as epinephrine and norepinephrine, at both β1- and β2-adrenergic receptors.[1] However, the pharmacological narrative of propranolol does not end with the parent molecule. Upon oral administration, propranolol undergoes extensive first-pass metabolism in the liver, leading to the formation of a variety of metabolites. Among these, the hydroxylated derivatives have garnered significant scientific interest due to their potential to contribute to the overall therapeutic and toxicological profile of propranolol.

This technical guide delves into the mechanism of action of a key active metabolite, 5-Hydroxy Propranolol Hydrochloride. Formed through the action of the cytochrome P450 enzyme CYP2D6, this metabolite represents a significant pathway in the biotransformation of propranolol.[2][3] While often overshadowed by its more extensively studied sibling metabolite, 4-hydroxypropranolol, understanding the pharmacological intricacies of 5-Hydroxy Propranolol is crucial for a comprehensive grasp of propranolol's in vivo activity. This document will provide a detailed exploration of its interaction with adrenergic receptors, the downstream signaling consequences, and the experimental methodologies employed to elucidate its mechanism of action, tailored for researchers, scientists, and drug development professionals.

The Genesis of an Active Metabolite: The Metabolic Pathway to 5-Hydroxy Propranolol

The journey from propranolol to 5-Hydroxy Propranolol is a testament to the intricate enzymatic machinery of the liver. The primary enzyme responsible for the aromatic hydroxylation of propranolol is CYP2D6, a member of the cytochrome P450 superfamily.[2][4] This enzyme catalyzes the addition of a hydroxyl group to the naphthalene ring of the propranolol molecule. While the 4-position is the most common site of hydroxylation, leading to the formation of 4-hydroxypropranolol, hydroxylation at the 5-position also occurs, yielding 5-Hydroxy Propranolol.[2][3]

The following diagram illustrates the metabolic conversion of propranolol to its hydroxylated metabolites.

Caption: Metabolic pathway of propranolol to its hydroxylated metabolites.

The formation of 5-Hydroxy Propranolol is a critical step in understanding the complete pharmacological picture of propranolol administration, as this metabolite retains significant biological activity.

Core Mechanism of Action: Competitive Antagonism at Beta-Adrenergic Receptors

The primary mechanism of action of 5-Hydroxy Propranolol Hydrochloride is its function as a competitive antagonist at β-adrenergic receptors. Structurally, it retains the crucial pharmacophore of the propranolol side chain, which is essential for its interaction with these receptors.[2] This structural conservation allows it to bind to the same receptor sites as endogenous catecholamines, thereby preventing their physiological effects.

Receptor Binding and Affinity

While extensive quantitative data for 5-Hydroxy Propranolol is not as abundant as for its parent compound, early seminal studies have established its significant beta-blocking activity. A key study by Ram et al. in 1977 demonstrated that 5-Hydroxy Propranolol is equipotent to propranolol as a β-receptor antagonist. This finding underscores the pharmacological importance of this metabolite.

Downstream Signaling Pathways: Attenuation of the Sympathetic Response

The binding of an agonist to β-adrenergic receptors initiates a cascade of intracellular events mediated by G-proteins and the production of the second messenger, cyclic adenosine monophosphate (cAMP).[1] As a competitive antagonist, 5-Hydroxy Propranolol effectively blocks this signaling pathway.

The sequence of events following β-adrenergic receptor activation and its inhibition by 5-Hydroxy Propranolol is depicted below:

Caption: Downstream signaling pathway of β-adrenergic receptors and its inhibition.

By preventing the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP, 5-Hydroxy Propranolol effectively dampens the physiological responses mediated by β-adrenergic stimulation. This includes a reduction in heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and a reduction in blood pressure.

Quantitative Analysis: A Comparative Perspective

While the seminal work by Ram et al. (1977) established the equipotency of 5-Hydroxy Propranolol and propranolol, a direct comparison of their quantitative pharmacological parameters is essential for a complete understanding. The following table summarizes the key parameters used to characterize beta-blockers and provides the established context for propranolol, which serves as a benchmark for 5-Hydroxy Propranolol.

| Parameter | Description | Propranolol (Typical Values) | 5-Hydroxy Propranolol |

| Binding Affinity (Ki) | The equilibrium dissociation constant, indicating the concentration of the drug required to occupy 50% of the receptors. A lower Ki signifies higher affinity. | Low nM range for β1 and β2 receptors | Expected to be in the low nM range, comparable to propranolol. |

| Functional Potency (IC50) | The concentration of an antagonist that inhibits the response to an agonist by 50%. | Varies depending on the assay conditions and agonist concentration. | Expected to be similar to propranolol under identical assay conditions. |

| pA2 Value | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. | ~8.30 for β1-adrenergic receptors | Expected to be in a similar range to propranolol. |

| In Vivo Potency | The dose required to elicit a specific level of beta-blockade in a whole organism. | Varies by species and route of administration. | Demonstrated to be equipotent to propranolol in dogs. |

Experimental Protocols for Characterization

The determination of the beta-blocking activity of a compound like 5-Hydroxy Propranolol relies on a suite of well-established in vitro and in vivo experimental protocols. These assays are designed to be self-validating systems, providing robust and reproducible data.

In Vitro Assays

This assay directly measures the affinity of a compound for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of 5-Hydroxy Propranolol for β1- and β2-adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing the β-adrenergic receptor subtype of interest (e.g., rat heart for β1, rat lung for β2).

-

Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) and varying concentrations of unlabeled 5-Hydroxy Propranolol.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 5-Hydroxy Propranolol to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand binding assay.

This assay measures the ability of a compound to antagonize the functional response of a receptor to an agonist.

-

Objective: To determine the functional potency (IC50) of 5-Hydroxy Propranolol in inhibiting agonist-induced cAMP production.

-

Methodology:

-

Cell Culture: Use a cell line stably expressing the β-adrenergic receptor subtype of interest.

-

Antagonist Pre-incubation: Treat the cells with varying concentrations of 5-Hydroxy Propranolol.

-

Agonist Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: Plot the percentage of inhibition of the agonist response against the log concentration of 5-Hydroxy Propranolol to determine the IC50 value.

-

Caption: Workflow for a cAMP functional assay.

In Vivo Evaluation

-

Objective: To assess the beta-blocking activity of 5-Hydroxy Propranolol in a living organism.

-

Methodology (based on the study by Ram et al., 1977):

-

Animal Model: Utilize an appropriate animal model, such as anesthetized dogs.

-

Instrumentation: Monitor cardiovascular parameters including heart rate and blood pressure.

-

Agonist Challenge: Administer a bolus of a β-agonist like isoproterenol to induce a tachycardic response.

-

Antagonist Administration: Administer a dose of 5-Hydroxy Propranolol intravenously.

-

Post-Antagonist Challenge: Repeat the isoproterenol challenge at various time points after the administration of 5-Hydroxy Propranolol.

-

Data Analysis: Measure the attenuation of the isoproterenol-induced tachycardia by 5-Hydroxy Propranolol. Compare the dose-response relationship to that of propranolol to determine relative potency.

-

Conclusion: An Active Contributor to the Propranolol Profile

5-Hydroxy Propranolol Hydrochloride is not merely a metabolic byproduct but an active pharmacological entity that contributes to the overall beta-blocking effect of its parent drug, propranolol. Its mechanism of action mirrors that of propranolol, acting as a competitive antagonist at both β1- and β2-adrenergic receptors. The established equipotency of 5-Hydroxy Propranolol with propranolol highlights its clinical relevance and the importance of considering active metabolites in drug development and pharmacotherapy.

Further research to delineate the precise binding affinities and functional potencies of 5-Hydroxy Propranolol at β-adrenergic receptor subtypes would provide a more granular understanding of its pharmacological profile. The experimental frameworks outlined in this guide provide a robust foundation for such investigations. For researchers and drug development professionals, a thorough appreciation of the mechanism of action of 5-Hydroxy Propranolol is indispensable for a complete comprehension of the clinical pharmacology of propranolol and the broader class of beta-blockers.

References

- Ram, N., Bauer, E. W., Hesse, U. C., & Heilman, R. D. (1977). Cardiovascular effects of 5-hydroxypropranolol (ORF 12592) in dogs. Archives internationales de pharmacodynamie et de therapie, 228(1), 118–125.

-

Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. (2023). National Center for Biotechnology Information. [Link]

-

The binding of propranolol at 5-hydroxytryptamine1D beta T355N mutant receptors may involve formation of two hydrogen bonds to asparagine. (1996). National Center for Biotechnology Information. [Link]

-

Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. (2023). ResearchGate. [Link]

-

Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. (2022). ResearchGate. [Link]

-

Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. (2020). National Center for Biotechnology Information. [Link]

-

Investigations on the phase II metabolism of propranolol and hydroxypropranolols. (2023). Refubium - Freie Universität Berlin. [Link]

-

Plasma binding and the affinity of propranolol for a beta receptor in man. (1976). National Center for Biotechnology Information. [Link]

-

Stereospecific Pharmacokinetics and Pharmacodynamics of Beta- Adrenergic Blockers in Humans. (2001). University of Alberta. [Link]

-

Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). MDPI. [Link]

-

Predicting in vivo cardiovascular properties of β-blockers from cellular assays. (2011). National Center for Biotechnology Information. [Link]

-

Propranolol. Wikipedia. [Link]

-

Beta-blockers: Historical Perspective and Mechanisms of Action. (2019). Revista Española de Cardiología (English Edition). [Link]

-

Pharmacological properties of beta-adrenoceptor blocking drugs. (2005). Krause und Pachernegg. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of Propranolol to 5-Hydroxypropranolol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Propranolol Metabolism

Propranolol, a non-selective beta-adrenergic antagonist, is a widely prescribed medication for a range of cardiovascular and non-cardiovascular conditions. Its therapeutic efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism. The biotransformation of propranolol is complex, involving multiple pathways that lead to a variety of metabolites. Among these, the aromatic ring hydroxylation pathways are of primary importance. This guide focuses specifically on the formation of 5-hydroxypropranolol (5-OHP), a key metabolite, through in vitro methodologies.

Understanding the specific enzymes and conditions that govern the formation of 5-OHP is critical for several aspects of drug development. It allows for the prediction of drug-drug interactions, the assessment of inter-individual variability due to genetic polymorphisms, and the overall characterization of the drug's disposition. This document provides a comprehensive, field-proven framework for studying this specific metabolic pathway, grounded in established scientific principles and methodologies.

Part 1: The Biochemical Pathway of Propranolol 5-Hydroxylation

The oxidative metabolism of propranolol is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1] Several oxidative pathways exist, including N-desisopropylation, side-chain oxidation, and aromatic ring hydroxylation at the 4-, 5-, and 7-positions.[2]

The formation of 5-hydroxypropranolol, alongside 4-hydroxypropranolol, is primarily catalyzed by the CYP2D6 isozyme in human liver microsomes.[2][3] This has been demonstrated through correlation studies with CYP2D6 content in different liver samples, experiments using recombinant CYP2D6, and chemical inhibition studies.[2][4] While other enzymes like CYP1A2 contribute to propranolol's overall metabolism (mainly N-desisopropylation), CYP2D6 is the principal catalyst for ring hydroxylation.[2] The polymorphic nature of the CYP2D6 gene means that the rate of 5-OHP formation can vary significantly among individuals, categorizing them as poor, intermediate, extensive, or ultrarapid metabolizers.[5]

The reaction is a monooxygenation process requiring molecular oxygen and the reducing power of NADPH, which provides the necessary electrons for the catalytic cycle of the CYP enzyme.

Caption: Experimental workflow for the in vitro metabolism of propranolol.

Part 4: Analytical Quantification by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for accurately quantifying 5-OHP due to its superior sensitivity and selectivity.

-

Principle: The technique first separates the parent drug (propranolol) from its metabolites (5-OHP) and other matrix components using High-Performance Liquid Chromatography (HPLC). The separated compounds are then ionized (typically via electrospray ionization, ESI) and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides specificity by monitoring a unique precursor ion-to-product ion transition for each analyte.

Example LC-MS/MS Parameters

| Parameter | Example Condition | Rationale |

| LC Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, <3 µm) | Provides robust reversed-phase separation of propranolol and its metabolites. [6][7] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to promote better ionization (ESI positive mode). |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting analytes from the C18 column. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC columns. |

| Injection Volume | 2 - 10 µL | Small volume is sufficient due to the high sensitivity of MS detection. [8] |

| Ionization Mode | ESI Positive | Propranolol and its metabolites contain a secondary amine that readily protonates. |

| MRM Transitions | Propranolol: m/z 260.1 -> 116.15-OHP: m/z 276.1 -> 116.1Internal Standard (Bisoprolol): m/z 326.2 -> 116.2 | Specific parent-to-fragment transitions ensure unambiguous identification and quantification. |

Note: The specific m/z transitions and chromatography conditions must be optimized empirically for the instrument in use.

Part 5: Data Analysis and Interpretation

-

Quantification: Generate a standard curve by plotting the peak area ratio (Analyte/Internal Standard) against the known concentrations of the 5-OHP analytical standard. Use this curve to determine the concentration of 5-OHP formed in each experimental sample.

-

Rate of Formation: Plot the concentration of 5-OHP formed (pmol/mg protein) against incubation time. The initial, linear portion of this curve represents the rate of formation (pmol/min/mg protein). This rate should be calculated for each propranolol concentration tested.

-

Enzyme Kinetics: To determine the kinetic parameters, plot the rate of formation against the propranolol substrate concentration. Fit this data to the Michaelis-Menten equation using non-linear regression software: V = (Vmax * [S]) / (Km + [S])

-

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate.

-

Vmax (maximum velocity): The maximum rate of the reaction at saturating substrate concentrations.

-

The determination of these kinetic parameters is crucial for predicting in vivo clearance and assessing the potential for metabolic drug-drug interactions. [9][10]

Conclusion

This guide outlines an authoritative and practical approach to studying the in vitro metabolism of propranolol to 5-hydroxypropranolol. By leveraging human liver microsomes as the enzyme source, incorporating a necessary NADPH regenerating system, and employing sensitive LC-MS/MS for quantification, researchers can generate high-quality, reproducible data. The causality behind each step—from the choice of the in vitro system to the analytical finish—is designed to create a self-validating experiment. The resulting kinetic parameters provide invaluable insights into the drug's metabolic profile, serving as a cornerstone for preclinical and clinical drug development.

References

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Online] Available at: [Link] [Accessed 12 Jan. 2026].

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Online] Available at: [Link] [Accessed 12 Jan. 2026].

-

XenoTech. (2021). RapidStart™ NADPH Regenerating System (K5000). [Online] Available at: [Link] [Accessed 12 Jan. 2026].

-

Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 2(3), 259-281. Available at: [Link] [Accessed 12 Jan. 2026].

-

Harlow, G. R., & Halpert, J. R. (1996). Propranolol hydroxylation and N-desisopropylation by cytochrome P4502D6: studies using the yeast-expressed enzyme and NADPH/O2 and cumene hydroperoxide-supported reactions. Drug Metabolism and Disposition, 24(1), 112-118. Available at: [Link] [Accessed 12 Jan. 2026].

-

Schipperges, S., Wuest, B., & Borowiak, A. (2020). Two dimensional chromatography mass spectrometry: Quantitation of chiral shifts in metabolism of propranolol in bioanalysis. Journal of Chromatography B, 1143, 122062. Available at: [Link] [Accessed 12 Jan. 2026].

-

Trinova Biochem. (n.d.). Regensys NADPH Regenerating System Reagents. [Online] Available at: [Link] [Accessed 12 Jan. 2026].

-

BioIVT. (2018). NADPH RapidStart Regeneration System for Extended Metabolism. [Online] Available at: [Link] [Accessed 12 Jan. 2026].

-

Coughtrie, M. W., et al. (2018). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Scientific Reports, 8(1), 1-12. Available at: [Link] [Accessed 12 Jan. 2026].

-

BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System. [Online] Available at: [Link] [Accessed 12 Jan. 2026].

-

Ma, L., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(65), 37286-37294. Available at: [Link] [Accessed 12 Jan. 2026].

-

Ma, L., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(65), 37286-37294. Available at: [Link] [Accessed 12 Jan. 2026].

-

Masubuchi, Y., et al. (1994). Propranolol oxidation by human liver microsomes--the use of cumene hydroperoxide to probe isoenzyme specificity and regio- and stereoselectivity. British Journal of Clinical Pharmacology, 37(3), 259-266. Available at: [Link] [Accessed 12 Jan. 2026].

-

Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. [Online] Available at: [Link] [Accessed 12 Jan. 2026].

-

Yoshimoto, K., et al. (1994). Kinetic analysis of propranolol-induced impairment of its own metabolism in rats. Journal of Pharmacy and Pharmacology, 46(6), 528-530. Available at: [Link] [Accessed 12 Jan. 2026].

-

ResearchGate. (n.d.). Hydrolysis of propranolol derivatives in human liver and small intestine microsomes, and recombinant hCE-1 and hCE-2. [Online] Available at: [Link] [Accessed 12 Jan. 2026].

-

Masubuchi, Y., et al. (1994). Propranolol oxidation by human liver microsomes--the use of cumene hydroperoxide to probe isoenzyme specificity and regio- and stereoselectivity. British Journal of Clinical Pharmacology, 37(3), 259-266. Available at: [Link] [Accessed 12 Jan. 2026].

-

Ma, L., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infant. RSC Advances, 8, 37286-37294. Available at: [Link] [Accessed 12 Jan. 2026].

-

Yoshimoto, K., et al. (1994). Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Drug Metabolism and Disposition, 22(6), 909-915. Available at: [Link] [Accessed 12 Jan. 2026].

-

Sowinski, K. M., & Burlew, B. S. (1997). Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response. Pharmacotherapy, 17(6), 1305-1310. Available at: [Link] [Accessed 12 Jan. 2026].

-

Yue, Q. Y., et al. (2012). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. British Journal of Pharmacology, 165(1), 224-235. Available at: [Link] [Accessed 12 Jan. 2026].

-

Lind, L., et al. (1990). Oxidation of (R)- and (S)-propranolol in human and dog liver microsomes. Species differences in stereoselectivity. Biochemical Pharmacology, 40(7), 1637-1646. Available at: [Link] [Accessed 12 Jan. 2026].

-

Al-Rohaimi, A. H. (2016). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Online] Available at: [Link] [Accessed 12 Jan. 2026].

Sources

- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propranolol oxidation by human liver microsomes--the use of cumene hydroperoxide to probe isoenzyme specificity and regio- and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propranolol hydroxylation and N-desisopropylation by cytochrome P4502D6: studies using the yeast-expressed enzyme and NADPH/O2 and cumene hydroperoxide-supported reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. agilent.com [agilent.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Kinetic analysis of propranolol-induced impairment of its own metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propranolol oxidation by human liver microsomes--the use of cumene hydroperoxide to probe isoenzyme specificity and regio- and stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 5-Hydroxy Propranolol Hydrochloride: A Technical Guide

Abstract: Propranolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in cardiovascular therapy. Its clinical efficacy is attributed not only to the parent compound but also to its pharmacologically active metabolites. Among these, 5-Hydroxy Propranolol has been identified as possessing beta-blocking activity, yet its comprehensive pharmacological profile remains less characterized than its 4-hydroxy counterpart. This technical guide provides an in-depth examination of the known pharmacological properties of 5-Hydroxy Propranolol Hydrochloride. It synthesizes available data on its mechanism of action, metabolic pathways, and pharmacokinetics, and presents detailed experimental protocols for its further characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic pharmacology and drug metabolism.

Introduction: The Metabolic Landscape of Propranolol

Propranolol, administered as a racemic mixture, undergoes extensive first-pass metabolism in the liver, leading to a variety of metabolites.[1] The primary metabolic routes include aromatic hydroxylation, N-dealkylation, and direct glucuronidation.[2] The hydroxylation of the naphthalene ring, primarily catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6, results in the formation of several hydroxylated metabolites, with 4-hydroxypropranolol (4-OHP) being the most abundant, followed by 5-hydroxypropranolol (5-OHP) and 7-hydroxypropranolol (7-OHP).[3]

The pharmacological activity of these metabolites is of significant interest, as they can contribute to the overall therapeutic and toxicological profile of propranolol. It is understood that the integrity of the side-chain is crucial for the beta-blocking activity of these compounds.[3] Consequently, naphthyl-hydroxylated metabolites like 4-OHP and 5-OHP, which retain this side-chain, are known to possess beta-blocking effects.[3] While 4-OHP has been reported to be nearly equipotent to propranolol, the specific pharmacological profile of 5-OHP is less well-defined, necessitating a more focused investigation.[3][4]

Mechanism of Action: Beta-Adrenergic Receptor Antagonism

Similar to its parent compound, 5-Hydroxy Propranolol Hydrochloride is understood to act as a competitive antagonist at beta-adrenergic receptors.[5] This antagonism prevents the binding of endogenous catecholamines, such as epinephrine and norepinephrine, thereby inhibiting the downstream signaling cascade.

Receptor Binding Affinity

The binding affinity of a beta-blocker to its receptor is a critical determinant of its potency. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). While specific Ki values for 5-Hydroxy Propranolol at β1 and β2 receptors are not widely reported in the literature, its structural similarity to propranolol suggests a comparable binding mode.

Table 1: Comparative Beta-Adrenergic Receptor Binding Affinities (Illustrative)

| Compound | Receptor Subtype | Ki (nM) |

| Propranolol | β1 | Data to be determined |

| β2 | Data to be determined | |

| 4-Hydroxy Propranolol | β1 | Data to be determined |

| β2 | Data to be determined | |

| 5-Hydroxy Propranolol | β1 | To be experimentally determined |

| β2 | To be experimentally determined |

Downstream Signaling Pathway

The binding of an agonist to β1 and β2-adrenergic receptors activates a Gs protein-coupled signaling pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[6] As a competitive antagonist, 5-Hydroxy Propranolol blocks this cascade, thereby mitigating the physiological effects of sympathetic stimulation, such as increased heart rate, contractility, and bronchodilation.

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of 5-Hydroxy Propranolol.

Ancillary Pharmacological Properties

Intrinsic sympathomimetic activity refers to the capacity of some beta-blockers to exert partial agonist effects at the beta-adrenergic receptor.[7] This can result in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.[8] The presence or absence of ISA for 5-Hydroxy Propranolol has not been definitively established and warrants experimental investigation.

Membrane stabilizing activity, also known as a quinidine-like effect, is a property of some beta-blockers that is independent of their beta-adrenoceptor antagonism.[9] This effect is typically observed at higher concentrations and is attributed to the blockade of sodium channels. Propranolol exhibits MSA, and it is plausible that 5-Hydroxy Propranolol may share this characteristic.[6]

Pharmacokinetics and Metabolism

As a metabolite, the pharmacokinetic profile of 5-Hydroxy Propranolol is intrinsically linked to that of its parent compound, propranolol. Following oral administration, propranolol is rapidly and completely absorbed, but its bioavailability is limited by extensive first-pass metabolism.[9]

Formation and Subsequent Metabolism

5-Hydroxy Propranolol is formed via aromatic hydroxylation of propranolol, a reaction primarily mediated by CYP2D6.[3] Once formed, 5-OHP can undergo further phase II metabolism, specifically glucuronidation.[3] Studies have identified several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2, as being involved in the glucuronidation of 5-OHP.[3] This process facilitates its excretion in the urine.

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. lifesciences.tecan.com [lifesciences.tecan.com]

- 3. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Propranolol - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

An In-Depth Technical Guide to 5-Hydroxy Propranolol Hydrochloride: A Core Metabolite of Propranolol

This guide provides a comprehensive technical overview of 5-Hydroxy Propranolol Hydrochloride, a significant metabolite of the widely used beta-blocker, propranolol. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemistry, metabolism, pharmacology, and analytical quantification.

Introduction: The Significance of Propranolol Metabolism

Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the treatment of various cardiovascular diseases for decades, including hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] Its therapeutic effects are primarily mediated by blocking the action of catecholamines at β1- and β2-adrenergic receptors.[3] However, the clinical efficacy and safety profile of propranolol are not solely dictated by the parent drug. Upon administration, propranolol undergoes extensive metabolism in the liver, leading to the formation of several metabolites, some of which possess pharmacological activity.[1]

Among these, the hydroxylated metabolites are of particular interest. The hydroxylation of the naphthalene ring, primarily catalyzed by the cytochrome P450 enzyme CYP2D6, results in the formation of 4-hydroxypropranolol, 5-hydroxypropranolol, and 7-hydroxypropranolol.[1][4][5] Notably, 4-hydroxypropranolol has been shown to have beta-blocking activity equipotent to propranolol itself.[4][6] 5-Hydroxypropranolol also exhibits beta-adrenergic receptor blocking activity, making its characterization crucial for a complete understanding of propranolol's overall pharmacological and toxicological profile.[4][7][8] This guide will focus specifically on 5-Hydroxy Propranolol Hydrochloride, providing a detailed examination of its properties and significance.

Chemical and Physical Properties

5-Hydroxy Propranolol Hydrochloride is the hydrochloride salt of 5-hydroxypropranolol. A thorough understanding of its chemical and physical properties is fundamental for its synthesis, formulation, and analytical detection.

| Property | Value | Source |

| Chemical Name | 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol hydrochloride | [9][10] |

| Synonyms | 5'-Hydroxypropranolol Hydrochloride, ORF 12592 | [9] |

| CAS Number | 62117-35-5 | [9][10] |

| Molecular Formula | C₁₆H₂₂ClNO₃ | [9] |

| Molecular Weight | 311.8 g/mol | [9] |

The synthesis of propranolol hydrochloride itself typically involves the reaction of 1-naphthol with epichlorohydrin, followed by a reaction with isopropylamine.[11] The synthesis of its hydroxylated metabolites, like 5-hydroxypropranolol, for research and reference standard purposes can be challenging due to poor yields and the formation of byproducts with traditional chemical methods.[12][13][14][15] However, recent advancements have explored enzymatic synthesis using evolved unspecific peroxygenases (UPOs) to achieve high regioselectivity and catalytic efficiency, offering a more cost-effective and scalable method for producing 5-hydroxypropranolol.[12][13][14][15]

Metabolism and Pharmacokinetics

The metabolic fate of propranolol is complex, involving multiple pathways. The formation of 5-hydroxypropranolol is a key step in its Phase I metabolism.

Metabolic Pathway of Propranolol to 5-Hydroxy Propranolol

The primary route for the formation of 5-hydroxypropranolol is through aromatic hydroxylation of the naphthalene ring of propranolol. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[4][5]

Diagram: Propranolol Metabolism to 5-Hydroxy Propranolol

Caption: Metabolic conversion of Propranolol to 5-Hydroxy Propranolol.

Further Metabolism: Glucuronidation

Following its formation, 5-hydroxypropranolol undergoes Phase II metabolism, primarily through glucuronidation. This process involves the conjugation of glucuronic acid to the hydroxyl group, which increases the water solubility of the metabolite and facilitates its excretion. Several UDP-glucuronosyltransferase (UGT) enzymes are involved in the glucuronidation of 5-hydroxypropranolol, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2.[4] This extensive glucuronidation highlights the body's efficient mechanism for clearing this active metabolite.

Pharmacological Profile

While not as potent as its 4-hydroxy counterpart, 5-hydroxypropranolol retains beta-adrenergic blocking activity.[4] This is attributed to the unaltered side-chain, which is crucial for its interaction with beta-adrenergic receptors.[4] The presence of this active metabolite contributes to the overall therapeutic and potentially toxic effects of propranolol. Therefore, understanding its pharmacological profile is essential for a comprehensive assessment of propranolol's action in the body.

Analytical Methodologies

Accurate and sensitive analytical methods are imperative for the quantification of 5-hydroxypropranolol in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the simultaneous quantification of propranolol and its metabolites, including 5-hydroxypropranolol, in plasma and other biological samples.[16] This technique offers high selectivity and sensitivity, allowing for the detection and quantification of low concentrations of the analyte.

Experimental Protocol: Quantification of 5-Hydroxy Propranolol in Human Plasma using HPLC-MS/MS

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., bisoprolol, 25 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,500 rpm for 10 minutes at 4°C.

-

Transfer the supernatant for analysis. For propranolol analysis, a further dilution may be required.[16]

2. Chromatographic Conditions:

-

HPLC System: A validated HPLC system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18).[16]

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

-

Flow Rate: 0.3 mL/min.[16]

-

Column Temperature: 40°C.[16]

-

Injection Volume: 10 µL.[16]

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).[16]

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 5-hydroxypropranolol and the internal standard must be optimized.

4. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of 5-hydroxypropranolol into blank plasma.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Quantify the concentration of 5-hydroxypropranolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagram: Analytical Workflow for 5-Hydroxy Propranolol Quantification

Caption: Workflow for the quantification of 5-Hydroxy Propranolol in plasma.

Clinical Significance and Future Perspectives

The formation of active metabolites like 5-hydroxypropranolol has important clinical implications. The variability in the activity of CYP2D6, the enzyme responsible for its formation, can lead to inter-individual differences in the metabolic profile of propranolol and, consequently, in its therapeutic efficacy and potential for adverse drug reactions. Individuals who are poor metabolizers via CYP2D6 may have different plasma concentrations of propranolol and its hydroxylated metabolites compared to extensive metabolizers.[1]

Further research is warranted to fully elucidate the specific contribution of 5-hydroxypropranolol to the overall clinical effects of propranolol. A deeper understanding of its pharmacokinetics and pharmacodynamics will aid in optimizing propranolol therapy and in the development of personalized medicine approaches.

References

- Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC - NIH. (2023, November 26).

- Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase - Tecan Life Sciences.

- 5-Hydroxy propranolol | Metabolites - MedchemExpress.com.

- Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase - ACS Publications. (2018, April 19).

- Propranolol Pathway, Pharmacokinetics - ClinPGx.

- 5-Hydroxypropranolol | 81907-82-6 | GDA90782 - Biosynth.

- 5-Hydroxy Propranolol Hydrochloride - VIVAN Life Sciences.

- Investigations on the phase II metabolism of propranolol and hydroxypropranolols - Refubium - Freie Universität Berlin.

- 5-hydroxy Propranolol (CAS Number: 81907-82-6) | Cayman Chemical.

- 5-Hydroxy Propranolol (HCl Salt) | CAS 62117-35-5 - Veeprho.

- An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC - NIH.

- Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PMC - NIH.

- Propranolol: Uses, Dosage, Side Effects and More | MIMS Malaysia.

- Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase | Request PDF - ResearchGate. (2025, August 10).

- Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase - EnzOx2. (2018, April 19).

- Propranolol - Wikipedia.

- CN108586273B - A kind of preparation method of propranolol hydrochloride - Google Patents.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. mims.com [mims.com]

- 3. Propranolol - Wikipedia [en.wikipedia.org]

- 4. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5-Hydroxypropranolol | 81907-82-6 | GDA90782 | Biosynth [biosynth.com]

- 9. vivanls.com [vivanls.com]

- 10. veeprho.com [veeprho.com]

- 11. CN108586273B - A kind of preparation method of propranolol hydrochloride - Google Patents [patents.google.com]

- 12. lifesciences.tecan.com [lifesciences.tecan.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. enzox2.eu [enzox2.eu]

- 16. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Significance of 5-Hydroxy Propranolol

Introduction: Beyond the Parent Compound

In the landscape of cardiovascular therapeutics, propranolol stands as a landmark non-selective beta-adrenergic receptor antagonist. Its discovery revolutionized the management of conditions ranging from hypertension and angina pectoris to anxiety and migraine prophylaxis.[1] However, the journey of propranolol within the body is as significant as its initial interaction with its target receptors. Hepatic metabolism gives rise to a constellation of metabolites, each with its own potential to contribute to the overall pharmacological and toxicological profile of the parent drug. Among these, 5-Hydroxy Propranolol has emerged as a molecule of significant interest to researchers and drug development professionals.

This technical guide provides a comprehensive exploration of 5-Hydroxy Propranolol, from its discovery as a product of phase I metabolism to its synthesis, analytical characterization, and pharmacological relevance. We will delve into the enzymatic machinery responsible for its formation, detail robust methodologies for its preparation and quantification, and shed light on its significance in the broader context of propranolol's action and drug metabolism studies.

The Genesis of 5-Hydroxy Propranolol: A Metabolic Transformation

The biotransformation of propranolol is a complex process primarily occurring in the liver.[1] Aromatic hydroxylation is a key metabolic pathway, predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[2] This enzymatic reaction introduces a hydroxyl group onto the naphthalene ring of the propranolol molecule. While 4-hydroxypropranolol is the most abundant metabolite, hydroxylation can also occur at other positions, leading to the formation of 5-Hydroxy Propranolol and 7-hydroxypropranolol.[3] The regioselectivity of this hydroxylation is a critical determinant of the resulting metabolite's pharmacological activity.

The formation of 5-Hydroxy Propranolol is a direct consequence of the intricate interplay between the propranolol substrate and the active site of the CYP2D6 enzyme. This metabolic pathway underscores the importance of considering genetic polymorphisms in CYP2D6, as variations in enzyme activity can significantly influence the metabolic profile of propranolol and, consequently, the plasma concentrations of its hydroxylated metabolites.[4]

Propranolol [label="Propranolol", fillcolor="#F1F3F4"]; Metabolite_5OH [label="5-Hydroxy Propranolol", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; Metabolite_4OH [label="4-Hydroxy Propranolol", fillcolor="#F1F3F4"]; Metabolite_7OH [label="7-Hydroxy Propranolol", fillcolor="#F1F3F4"]; Other_Metabolites [label="Other Metabolites\n(N-dealkylation, Glucuronidation)", fillcolor="#F1F3F4"];

Propranolol -> Metabolite_5OH [label="CYP2D6\n(Ring Hydroxylation)"]; Propranolol -> Metabolite_4OH [label="CYP2D6\n(Major Pathway)"]; Propranolol -> Metabolite_7OH [label="CYP2D6"]; Propranolol -> Other_Metabolites [label="CYP1A2, UGTs"]; }

Caption: Metabolic pathway of Propranolol highlighting the formation of 5-Hydroxy Propranolol.Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Hydroxy Propranolol is fundamental for its synthesis, isolation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₃ | [5] |

| Molecular Weight | 275.34 g/mol | [5] |

| CAS Number | 81907-82-6 | [5] |

| Appearance | Solid | [6] |

| IUPAC Name | 1-(naphthalen-4-yloxy)-3-(propan-2-ylamino)propan-2,5-diol | [5] |

Pharmacological Significance: An Active Metabolite

The introduction of a hydroxyl group at the 5-position of the naphthalene ring does not render the molecule inactive. In fact, 5-Hydroxy Propranolol is recognized as a pharmacologically active metabolite that retains beta-adrenergic blocking activity.[7] This is attributed to the unaltered propanolamine side chain, which is crucial for binding to beta-adrenergic receptors.[3]

While comprehensive, quantitative data on the receptor binding affinities of 5-Hydroxy Propranolol are not as abundant as for its parent compound, it is generally considered to possess beta-blocking properties. The clinical significance of 5-Hydroxy Propranolol is intertwined with its plasma concentrations relative to propranolol and other active metabolites like 4-hydroxypropranolol. Further research is warranted to fully elucidate its specific contributions to the overall therapeutic and potential adverse effects of propranolol.

Due to its high lipid solubility, similar to the parent drug, propranolol, 5-Hydroxy Propranolol is also expected to cross the blood-brain barrier, potentially contributing to the central nervous system effects of propranolol.[8] However, specific studies on the neuropharmacology of 5-Hydroxy Propranolol are limited.

Experimental Protocols

Biocatalytic Synthesis and Purification of 5-Hydroxy Propranolol

The chemical synthesis of 5-Hydroxy Propranolol is often challenging, with low yields and the formation of multiple isomers.[9] A highly regioselective and efficient alternative is the use of biocatalysis. The following protocol is based on the use of an evolved unspecific peroxygenase (UPO).[9]

Objective: To synthesize and purify 5-Hydroxy Propranolol from propranolol using an evolved unspecific peroxygenase.

Materials:

-

d,l-propranolol hydrochloride

-

Evolved unspecific peroxygenase (UPO) enzyme

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

tert-Butyl hydroperoxide (tert-BuOOH)

-

Ascorbic acid (optional, as a radical scavenger)

-

Ethyl acetate

-

Hydrochloric acid (37%)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Reaction Setup:

-

Dissolve 50 mM of propranolol in 100 mM potassium phosphate buffer (pH 7.0).

-

Add the evolved UPO enzyme to a final concentration of 0.5 µM.

-

(Optional) Add 40 mM ascorbic acid to minimize the formation of radical-derived byproducts.

-

-

Initiation and Reaction:

-

Start the reaction by adding 5 mM tert-BuOOH.

-

Incubate the reaction mixture at 30°C with gentle mixing.

-

Add fresh 5 mM tert-BuOOH every hour to sustain the reaction.

-

-

Monitoring the Reaction:

-

At regular intervals, take a 200 µL aliquot of the reaction mixture.

-

Analyze the aliquot by HPLC to monitor the formation of 5-Hydroxy Propranolol.

-

-

Reaction Quenching and Extraction:

-

After approximately 9 hours (or when the reaction has reached completion as determined by HPLC), acidify the reaction mixture with 200 µL of 37% HCl.

-

Extract the product with an equal volume of ethyl acetate three times.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a dichloromethane:methanol (8:2) eluent.

-

-

Verification:

-

Analyze the purified fractions by HPLC and confirm the identity of 5-Hydroxy Propranolol by mass spectrometry.

-

subgraph "Reaction" { Propranolol [label="Propranolol Solution", fillcolor="#F1F3F4"]; Enzyme [label="Add Evolved UPO", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; Initiator [label="Add tert-BuOOH", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; Incubation [label="Incubate at 30°C", fillcolor="#F1F3F4"]; }

subgraph "Workup & Purification" { Extraction [label="Acidify & Extract\nwith Ethyl Acetate", fillcolor="#F1F3F4"]; Drying [label="Dry Organic Layer", fillcolor="#F1F3F4"]; Purification [label="Silica Gel Chromatography", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; Analysis [label="HPLC & MS Analysis", fillcolor="#F1F3F4"]; }

Propranolol -> Enzyme -> Initiator -> Incubation; Incubation -> Extraction -> Drying -> Purification -> Analysis; }

Caption: Workflow for the biocatalytic synthesis and purification of 5-Hydroxy Propranolol.Analysis of 5-Hydroxy Propranolol in Biological Matrices using 2D-LC/MS/MS

The quantification of 5-Hydroxy Propranolol in complex biological samples like urine or plasma requires a highly sensitive and selective analytical method. Two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC/MS/MS) is an excellent technique for this purpose, allowing for both achiral and chiral separation.

Objective: To quantify the enantiomers of 5-Hydroxy Propranolol in human urine using online 2D-LC/MS/MS.

Materials:

-

Human urine sample

-

Methanol

-

Internal standard (e.g., deuterated 5-Hydroxy Propranolol)

-

2D-LC system with an achiral first-dimension column (e.g., Phenyl-Hexyl) and a chiral second-dimension column (e.g., Chiral-T)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw the urine sample.

-

Dilute 200 µL of urine with 800 µL of methanol.

-

Add the internal standard.

-

Vortex the mixture and centrifuge to precipitate proteins.

-

Transfer the supernatant for injection into the 2D-LC/MS/MS system.

-

-

First Dimension (Achiral) Separation:

-

Inject the prepared sample onto the achiral Phenyl-Hexyl column.

-

Use a suitable mobile phase gradient to separate 5-Hydroxy Propranolol from other urine components.

-

-

Heart-Cutting and Transfer to Second Dimension:

-

Based on the retention time of 5-Hydroxy Propranolol in the first dimension, perform a "heart-cut" to transfer the analyte to the second dimension.

-

-

Second Dimension (Chiral) Separation:

-

Separate the enantiomers of 5-Hydroxy Propranolol on the chiral Chiral-T column using an appropriate isocratic or gradient mobile phase.

-

-

Mass Spectrometric Detection:

-

Detect and quantify the enantiomers of 5-Hydroxy Propranolol using the triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

| Parameter | 1st Dimension (Achiral) | 2nd Dimension (Chiral) | Mass Spectrometry |

| Column | Phenyl-Hexyl | Chiral-T | - |

| Mobile Phase | Acetonitrile/Water with formic acid (gradient) | Isopropanol/Acetonitrile with additives (isocratic) | - |

| Flow Rate | 0.5 mL/min | 0.3 mL/min | - |

| Detection | - | - | ESI+, MRM |

subgraph "Sample Preparation" { Urine_Sample [label="Urine Sample", fillcolor="#F1F3F4"]; Dilution [label="Dilute with Methanol\n+ Internal Standard", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; Centrifugation [label="Centrifuge", fillcolor="#F1F3F4"]; Supernatant [label="Collect Supernatant", fillcolor="#F1F3F4"]; }

subgraph "2D-LC/MS/MS Analysis" { Injection [label="Inject into 2D-LC", fillcolor="#F1F3F4"]; Dim1 [label="1D: Achiral Separation", fillcolor="#F1F3F4"]; Heart_Cut [label="Heart-Cutting", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; Dim2 [label="2D: Chiral Separation", fillcolor="#F1F3F4"]; MS_Detection [label="MS/MS Detection (MRM)", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; }

Urine_Sample -> Dilution -> Centrifugation -> Supernatant; Supernatant -> Injection -> Dim1 -> Heart_Cut -> Dim2 -> MS_Detection; }

Caption: Workflow for the analysis of 5-Hydroxy Propranolol in urine by 2D-LC/MS/MS.Conclusion and Future Perspectives

5-Hydroxy Propranolol, once a lesser-known metabolite of propranolol, is now recognized for its pharmacological activity and its importance in understanding the complete picture of propranolol's effects in the body. The advancements in biocatalysis have provided researchers with efficient means to synthesize this compound, paving the way for more in-depth pharmacological and toxicological investigations. Furthermore, the development of sophisticated analytical techniques like 2D-LC/MS/MS allows for its precise quantification in biological systems.

Future research should focus on delineating the specific receptor binding affinities of the enantiomers of 5-Hydroxy Propranolol for beta-1 and beta-2 adrenergic receptors. A comprehensive toxicological evaluation is also crucial to assess its potential contribution to any adverse effects associated with propranolol therapy. A deeper understanding of the role of 5-Hydroxy Propranolol will ultimately contribute to a more personalized and safer use of propranolol in clinical practice.

References

-

Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of β-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]

-

Poirier, L., et al. (1989). A comparative study of the pharmacokinetics of propranolol and its major metabolites in the rat after oral and vaginal administration. Xenobiotica, 19(8), 883-890. [Link]

-

Al-Asmari, A. I., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Molecules, 28(23), 7865. [Link]

-

PharmGKB. (n.d.). Propranolol Pathway, Pharmacokinetics. Retrieved from [Link]

-

Wikipedia. (n.d.). Propranolol. Retrieved from [Link]

-

Kalam, M. N., et al. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current Drug Metabolism, 21(2), 89-105. [Link]

-

McDevitt, D. G. (1987). Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs. European Heart Journal, 8(Suppl M), 9-14. [Link]

-

Gomez de Santos, P., et al. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ACS Catalysis, 8(6), 4789-4799. [Link]

-

Ryde, U., & Nilsson, K. (2011). Calculated toxicity profiles for propranolol and its intermediates. Environmental Science & Technology, 45(15), 6545-6552. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). propranolol. Retrieved from [Link]

-

International Programme on Chemical Safety. (1993). Propranolol (PIM 441). Retrieved from [Link]

-

Salomonsson, M., et al. (2009). In vitro formation of phase I and II metabolites of propranolol and determination of their structures using chemical derivatization and liquid chromatography–tandem mass spectrometry. Journal of Mass Spectrometry, 44(4), 543-552. [Link]

-

PubChem. (n.d.). Propranolol. Retrieved from [Link]

-

Glennon, R. A., et al. (1995). The binding of propranolol at 5-hydroxytryptamine1D beta T355N mutant receptors may involve formation of two hydrogen bonds to asparagine. Journal of Medicinal Chemistry, 38(26), 5073-5077. [Link]

-

Molinoff, P. B., et al. (1985). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Naunyn-Schmiedeberg's Archives of Pharmacology, 331(1), 60-70. [Link]

-

Yilmaz, M., & Yavuz, Y. (2022). Clinical toxicology of propranolol and metoprolol overdose in adults. Journal of the College of Physicians and Surgeons Pakistan, 32(10), 1283-1288. [Link]

Sources

- 1. Propranolol - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-Hydroxypropranolol | 81907-82-6 | GDA90782 | Biosynth [biosynth.com]

- 6. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

Preliminary Investigation of 5-Hydroxy Propranolol's Effects: An In-depth Technical Guide

This technical guide provides a comprehensive framework for the preliminary investigation of 5-Hydroxy Propranolol (5-OHP), a primary metabolite of the widely prescribed beta-blocker, Propranolol. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacological aspects of 5-OHP, offering detailed experimental protocols and the scientific rationale behind them. Our approach emphasizes scientific integrity, logical experimental design, and a deep understanding of the underlying pharmacology to empower researchers in their exploration of this active metabolite.

Introduction: The Significance of a Metabolite

Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades.[1] Its therapeutic effects are primarily attributed to the blockade of β1 and β2-adrenergic receptors.[2] However, the clinical pharmacology of Propranolol is complicated by its extensive hepatic metabolism, giving rise to a number of metabolites.[3] Among these, 4-hydroxypropranolol has been well-characterized and is known to possess beta-blocking activity.[4] Less elucidated, yet of significant interest, is the 5-hydroxy metabolite, 5-Hydroxy Propranolol (5-OHP).

Emerging evidence suggests that 5-OHP is not an inert byproduct but an active metabolite that may contribute to the overall pharmacological profile of Propranolol.[5] Understanding the specific effects of 5-OHP is crucial for a complete comprehension of Propranolol's mechanism of action, inter-individual variability in patient response, and for the potential identification of new therapeutic applications. This guide provides a structured approach to the initial scientific inquiry into the effects of 5-OHP.